
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide" is a complex organic molecule that appears to be related to various research studies involving halogenated acetamides and their derivatives. Although the specific compound is not directly mentioned in the provided papers, the studies do involve similar structures and functionalities that can provide insights into the nature of such compounds.
Synthesis Analysis
The synthesis of halogenated acetamides can involve various strategies, including direct halogenation or through the use of halogenating reagents. For instance, the paper titled "Anomalous halogenation of N-(2-acetylbenzofuran-3-yl)acetamide" discusses the reaction of an acetamide with sulphuryl chloride or chlorine to yield a chlorinated product, and with bromine or phenyltrimethyl-ammonium tribromide (PTAT) to yield a brominated product . This suggests that similar methods could potentially be applied to synthesize the bromophenyl and chlorobenzyl moieties present in the target compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be investigated using various spectroscopic and computational methods. The paper "Synthesis, structural and vibrational investigation on 2-phenyl-N-(pyrazin-2-yl)acetamide" utilizes X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations to analyze the structure of a related compound . These techniques could be employed to determine the molecular structure of "this compound" and to understand its electronic properties, such as charge transfer and hyperpolarizability.
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions, depending on their functional groups and the reaction conditions. The paper "Synthesis, chemical reactivity and biological evaluation of the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile" explores the reactivity of a pyrimidinylacetamide derivative with different nucleophiles to construct various nitrogen heterocyclic compounds . This indicates that the target compound may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The paper "Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide" describes the crystal structures of two acetamide derivatives and the intermolecular interactions that stabilize their crystal lattice . These findings can provide a basis for predicting the solid-state properties of the target compound, such as its melting point, solubility, and crystal packing.
科学的研究の応用
Pyridazinone Derivatives and Their Utility
Pyridazinone derivatives are highlighted for their diverse pharmacological activities, including cardiac, neuroprotective, and antimicrobial effects. For example, pyridazinone compounds have been shown to possess antimicrobial activity, with specific derivatives demonstrating good efficacy against various microbial strains. Such compounds are synthesized through reactions involving active methylene compounds, leading to the formation of novel heterocycles, including pyridazinones, with potential for further pharmaceutical development (Ibrahim & Behbehani, 2014). Additionally, the synthesis and antimicrobial evaluation of certain acetamide derivatives, which share functional groups with the queried compound, further support the antimicrobial potential of this chemical class (Fahim & Ismael, 2019).
Antioxidant and Antibacterial Activities
Compounds related to the structure of interest have also been investigated for their antioxidant and antibacterial activities. For instance, new coumarin derivatives, while structurally distinct, highlight the potential for compounds with complex functional groups, such as acetamides, to exhibit significant biological activity, including antioxidant properties (Kadhum et al., 2011). This suggests that the research on "2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide" could explore similar biological properties.
Potential for Base Oil Improvement
Moreover, pyridazinone derivatives have been studied for applications beyond pharmaceuticals, including as additives for base oil improvement, showcasing their chemical stability and multifunctional utility. This indicates a broader scope of research applications for compounds with the pyridazinone moiety, extending into materials science and chemical engineering (Nessim, 2017).
特性
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2/c20-15-7-5-13(6-8-15)17-9-10-19(26)24(23-17)12-18(25)22-11-14-3-1-2-4-16(14)21/h1-10H,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXQSGWJJXWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

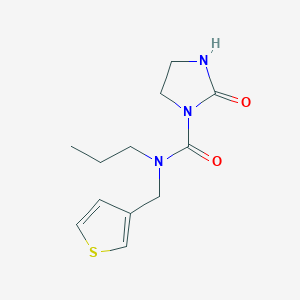

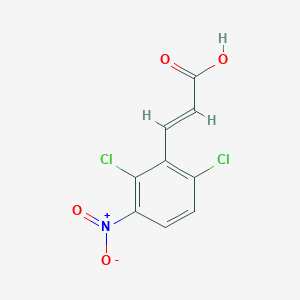
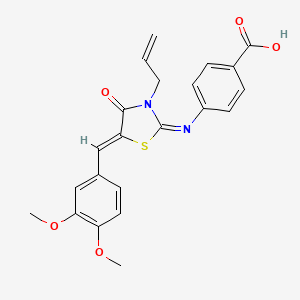
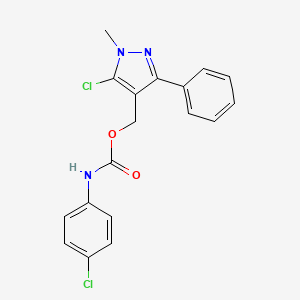

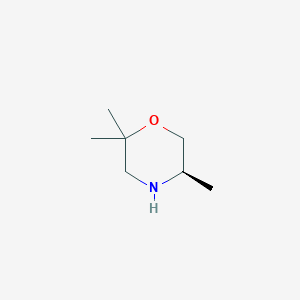
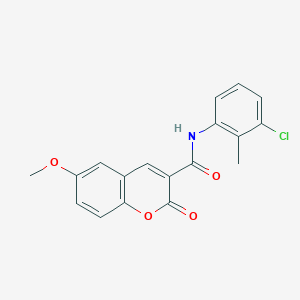
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B3018240.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3018241.png)
![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)
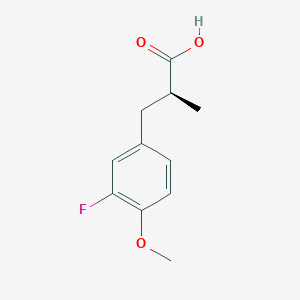

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)